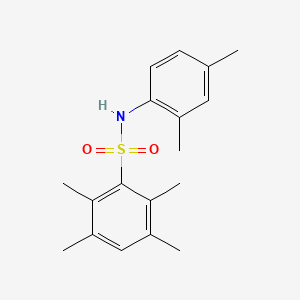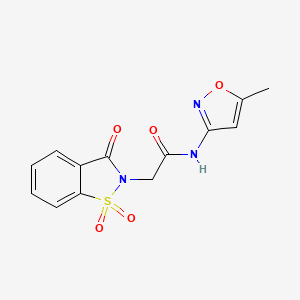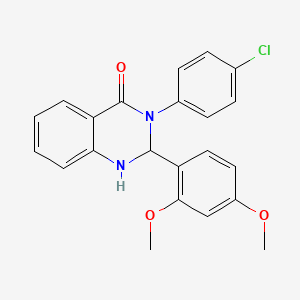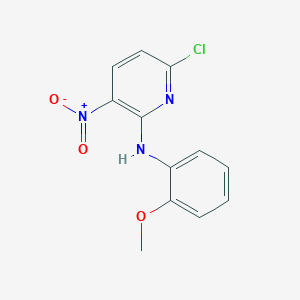![molecular formula C18H20O3 B5168779 1-Methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene](/img/structure/B5168779.png)
1-Methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene is an organic compound with a complex structure that includes methoxy, phenoxy, and allyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-prop-2-enylphenol with ethylene oxide to form 2-(2-prop-2-enylphenoxy)ethanol. This intermediate is then reacted with methoxybenzene under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
1-Methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene exerts its effects involves interactions with specific molecular targets. The methoxy and phenoxy groups can interact with enzymes and receptors, influencing various biochemical pathways. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that further modulate biological activities.
Comparaison Avec Des Composés Similaires
1-Methoxy-2-propanol: A glycol ether used as a solvent and antifreeze agent.
1-Methoxy-2-methyl-2-propanol: Used in the synthesis of pharmaceuticals and as a solvent.
Propylene glycol monomethyl ether: Commonly used in paints and coatings.
Uniqueness: 1-Methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene is unique due to its combination of methoxy, phenoxy, and allyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
IUPAC Name |
1-methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-3-8-15-9-4-5-10-16(15)20-13-14-21-18-12-7-6-11-17(18)19-2/h3-7,9-12H,1,8,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXZYFUTOJDWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=CC=C2CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B5168715.png)

![(3Z)-3-[(Cyclohexylamino)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B5168724.png)

![methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5168727.png)
![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5168734.png)
![1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B5168739.png)

![methyl 2-({[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5168761.png)

![(4Z)-4-[[3-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5168782.png)
![3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B5168785.png)

